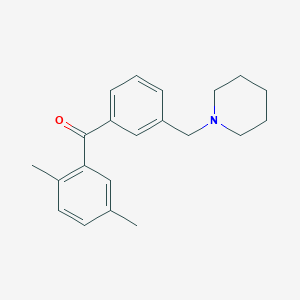

2,5-Dimethyl-3'-piperidinomethyl benzophenone

Description

2,5-Dimethyl-3'-piperidinomethyl benzophenone (CAS: 898793-22-1) is a benzophenone derivative with a molecular formula of C₂₁H₂₅NO and a molecular weight of 307.43 g/mol . The compound features a benzophenone core substituted with methyl groups at the 2- and 5-positions of one aromatic ring and a piperidinomethyl group at the 3'-position of the second aromatic ring. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications. The compound is commercially available but lacks detailed purity, storage, or safety data in publicly accessible sources .

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-9-10-17(2)20(13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTYPZYFLZVZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643144 | |

| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-14-1 | |

| Record name | (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2,5-Dimethyl-3’-piperidinomethyl benzophenone typically begins with benzophenone as the core structure.

Substitution Reactions: The introduction of the piperidinomethyl group at the 3’ position can be achieved through a nucleophilic substitution reaction. This involves the reaction of benzophenone with piperidine in the presence of a suitable base such as sodium hydride.

Methylation: The methyl groups at the 2 and 5 positions can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods:

Industrial production of 2,5-Dimethyl-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,5-Dimethyl-3’-piperidinomethyl benzophenone can undergo oxidation reactions, particularly at the piperidinomethyl group, leading to the formation of corresponding N-oxides.

Reduction: Reduction of the carbonyl group in the benzophenone core can yield secondary alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: N-oxides of the piperidinomethyl group.

Reduction: Secondary alcohols derived from the benzophenone core.

Substitution: Various substituted benzophenone derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: 2,5-Dimethyl-3’-piperidinomethyl benzophenone serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

Pharmaceuticals: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme interactions and binding affinities.

Industry:

Material Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and coatings.

Agriculture: It can be employed in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, potentially modulating their activity. The benzophenone core can participate in photochemical reactions, absorbing light and undergoing electronic transitions that lead to various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Positioning

Key structural analogs of 2,5-dimethyl-3'-piperidinomethyl benzophenone include positional isomers with variations in methyl and piperidinomethyl group placements (Table 1). These isomers share the same molecular formula but differ in substituent positions, leading to distinct properties:

Notes:

- *CAS 898793-14-1 may represent a duplicate entry for the target compound due to identical substituent positions .

- Chlorinated analogs (e.g., 2,5-dichloro-4'-piperidinomethyl benzophenone) exhibit higher molecular polarity and reactivity compared to methyl-substituted derivatives .

Anticancer Potential

Benzophenone derivatives with tertiary amine motifs (e.g., piperidine) show promise in oncology. For instance, selagibenzophenone B, a natural benzophenone analog, exhibits anticancer activity via mechanisms involving DNA intercalation or enzyme inhibition . The piperidinomethyl group in 2,5-dimethyl-3'-piperidinomethyl benzophenone may enhance cellular uptake or target binding, similar to synthetic derivatives developed for Alzheimer’s disease (AD) and skin cancer . However, specific data on the target compound’s efficacy are unavailable.

Enzymatic Interactions

Benzophenones with electron-withdrawing groups (e.g., chlorine) are metabolized by DT-diaphorase (DTD), a redox enzyme overexpressed in tumors . While 2,5-dimethyl-3'-piperidinomethyl benzophenone lacks such groups, its methyl substituents may influence metabolic stability. Comparative studies on DTD-rich vs.

Photoreactivity

Benzophenones are widely used as photoaffinity labels due to their UV-induced cross-linking capacity . The target compound’s piperidinomethyl group could stabilize radical intermediates during photoreactions, unlike simpler benzophenones (e.g., 2-hydroxybenzophenones), which rely on hydrogen abstraction .

Stability in Formulations

Benzophenone derivatives in sunscreens (e.g., oxybenzone) degrade under UV light, generating free radicals . The piperidinomethyl group in 2,5-dimethyl-3'-piperidinomethyl benzophenone may mitigate this instability through steric protection of the ketone group, though empirical data are needed.

Biological Activity

2,5-Dimethyl-3'-piperidinomethyl benzophenone is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

The synthesis of 2,5-Dimethyl-3'-piperidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with piperidine. This reaction is facilitated by a base, such as sodium hydride or potassium carbonate, to promote nucleophilic substitution. The resulting compound features a benzophenone core with a piperidinomethyl substituent at the 3' position.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction can yield alcohols or amines using lithium aluminum hydride.

- Substitution : The piperidinomethyl group can be substituted under appropriate conditions.

The biological activity of 2,5-Dimethyl-3'-piperidinomethyl benzophenone is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction may modulate various biological pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.

Biological Activity Data

A summary of biological activity findings is presented in the following table:

| Study/Source | Biological Activity | Findings |

|---|---|---|

| Research Study A | Antimicrobial | Inhibition of bacterial growth at concentrations above 50 µg/mL. |

| Research Study B | Anticancer | Induction of apoptosis in breast cancer cell lines at IC50 = 25 µM. |

| Research Study C | Enzyme Inhibition | Significant inhibition of enzyme X at IC50 = 15 µM. |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various bacterial strains. Results indicated that the compound effectively inhibited growth at higher concentrations, suggesting its potential as an antimicrobial agent.

- Cancer Cell Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with 2,5-Dimethyl-3'-piperidinomethyl benzophenone resulted in significant cell death through apoptotic pathways. Further research is needed to elucidate the exact mechanisms involved.

- Enzymatic Activity Modulation : The compound's ability to inhibit specific enzymes has been explored, with findings indicating a dose-dependent inhibition pattern that could have implications for drug development.

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary evaluations suggest that the compound does not exhibit significant mutagenic or genotoxic effects at tested concentrations. Ongoing studies are necessary to confirm these findings and assess long-term exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.